[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propyl)amine hydrochloride
CAS No.: 1240590-81-1
Cat. No.: VC11696693
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240590-81-1 |
|---|---|
| Molecular Formula | C13H20ClN |
| Molecular Weight | 225.76 g/mol |
| IUPAC Name | (E)-2-methyl-3-phenyl-N-propylprop-2-en-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H19N.ClH/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13;/h4-8,10,14H,3,9,11H2,1-2H3;1H/b12-10+; |
| Standard InChI Key | CBFBHBQKNQFZQE-VHPXAQPISA-N |
| Isomeric SMILES | CCCNC/C(=C/C1=CC=CC=C1)/C.Cl |
| SMILES | CCCNCC(=CC1=CC=CC=C1)C.Cl |
| Canonical SMILES | CCCNCC(=CC1=CC=CC=C1)C.Cl |
Introduction
[(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride](pplx://action/followup) is a chemical compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol. It belongs to the class of organic compounds known as amines, specifically functionalized with a phenyl group and an alkene moiety. The compound is typically encountered as a hydrochloride salt, which enhances its solubility and stability for various applications.
Synthesis Pathway
The synthesis of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride involves:
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Starting with 3-phenylprop-2-enal, which undergoes reductive amination with propylamine to form the intermediate.
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The intermediate is then treated with hydrochloric acid to yield the final hydrochloride salt.
This process ensures high purity and stability for pharmaceutical or industrial applications.
Applications and Uses
This compound has potential applications in various fields:
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Pharmaceuticals:
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It may serve as an intermediate in drug development, particularly for compounds targeting neurological or cardiovascular systems.
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Its amine functionality allows it to act as a precursor for bioactive molecules.
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Chemical Research:
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Utilized in organic synthesis due to its reactive alkene and amine groups.
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Investigated for its role in designing ligands or catalysts.
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Safety and Handling
As with many amine-containing compounds, safety precautions must be observed:
Research Findings
Recent studies have focused on the compound's potential as a building block for synthesizing complex molecules:
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Its phenyl and alkene functionalities provide versatility in chemical reactions, such as Michael additions or cross-coupling reactions.
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Computational studies have explored its conformational stability and interactions with biological targets.
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